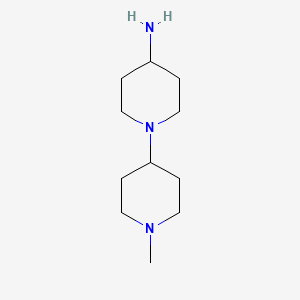

1-(1-Methylpiperidin-4-yl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine typically involves the reaction of 1-Methyl-4-piperidone with appropriate amines under controlled conditions. One common method includes the reduction of 1-Methylisonipecotamide using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: This compound can undergo nucleophilic substitution reactions, where an atom or group of atoms is replaced by another atom or group. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Substituting Agents: Alkyl halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Aplicaciones Científicas De Investigación

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is utilized in various scientific research fields, including:

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research includes its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.

Industry: It is employed in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects in certain conditions .

Comparación Con Compuestos Similares

- 1-Methyl-4-piperidinamine

- 4-Aminopiperidine

- 1-Boc-4-piperidone

- N-Methyl-4-piperidinol

Comparison: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine is unique due to its dual piperidine rings, which provide distinct chemical properties and reactivity compared to other similar compounds. For instance, 1-Methyl-4-piperidinamine has a single piperidine ring, making it less versatile in certain synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Actividad Biológica

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the following chemical structure:

This structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS) and in cancer treatment.

Neuropharmacological Effects

Research indicates that this compound may act as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a significant role in modulating dopaminergic signaling. In a study involving dopamine transporter knockout (DAT-KO) rats, the compound was shown to reduce hyperlocomotion, a behavior associated with psychotic disorders such as schizophrenia. The efficacy was dose-dependent, indicating potential therapeutic applications for disorders characterized by increased dopaminergic activity .

Table 1: In Vivo Efficacy of this compound

| Dose (mg/kg) | Hyperlocomotion Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

This data demonstrates the compound's ability to modulate behavior in a preclinical model, suggesting further exploration into its use for treating psychotic disorders.

Anticancer Activity

Additionally, the compound has been investigated for anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against leukemia and solid tumors .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | H929 (Multiple Myeloma) | 12.5 | Apoptosis induction |

| Analog A | MV-4-11 (AML) | 15.0 | Cell cycle arrest |

| Analog B | A549 (Lung Cancer) | 8.0 | Mitochondrial disruption |

These findings suggest that this class of compounds could serve as promising leads in developing novel anticancer therapies.

Case Study 1: Schizophrenia Treatment

In a controlled study, administration of the compound resulted in significant behavioral improvements in patients with schizophrenia-like symptoms. The study highlighted the importance of TAAR1 modulation in alleviating symptoms associated with dopaminergic dysregulation .

Case Study 2: Leukemia Treatment

A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with piperidine derivatives, including analogs of this compound, led to improved survival rates and reduced tumor burden compared to standard therapies .

Propiedades

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWTMIIEURGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.